molecular formula C17H15IN4 B14478462 4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 65728-02-1

4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B14478462
CAS No.: 65728-02-1
M. Wt: 402.23 g/mol
InChI Key: CLHZOWUENMAEFI-UHFFFAOYSA-N
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Description

4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features an iodophenyl group and a pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-iodoaniline, using nitrous acid. This reaction forms a diazonium salt, which is then coupled with 3,5-dimethyl-1-phenyl-1H-pyrazole under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The iodophenyl group may also play a role in its biological activity by facilitating binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodophenyl group in 4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole makes it unique compared to its analogs. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .

Properties

CAS No.

65728-02-1

Molecular Formula

C17H15IN4

Molecular Weight

402.23 g/mol

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)-(4-iodophenyl)diazene

InChI

InChI=1S/C17H15IN4/c1-12-17(20-19-15-10-8-14(18)9-11-15)13(2)22(21-12)16-6-4-3-5-7-16/h3-11H,1-2H3

InChI Key

CLHZOWUENMAEFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC=C(C=C3)I

Origin of Product

United States

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